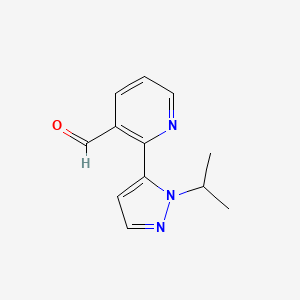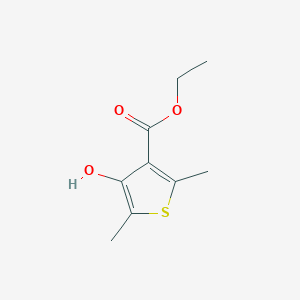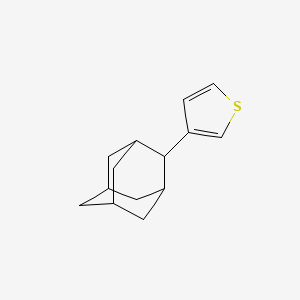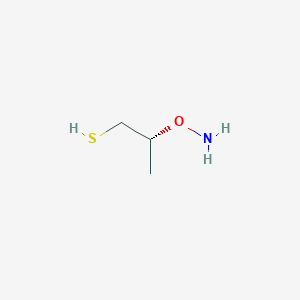
(R)-2-(Aminooxy)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Aminooxy)propane-1-thiol is a compound that contains both an aminooxy group and a thiol group This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminooxy)propane-1-thiol typically involves the reaction of a suitable precursor with hydroxylamine and a thiol source. One common method is the reaction of 3-chloropropanol with hydroxylamine to form 3-(aminooxy)propanol, which is then converted to ®-2-(Aminooxy)propane-1-thiol through a thiolation reaction .
Industrial Production Methods
Industrial production of ®-2-(Aminooxy)propane-1-thiol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
®-2-(Aminooxy)propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can participate in reduction reactions, particularly involving the aminooxy group.
Substitution: Both the aminooxy and thiol groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted derivatives of ®-2-(Aminooxy)propane-1-thiol. These products have various applications in different fields .
Scientific Research Applications
®-2-(Aminooxy)propane-1-thiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Aminooxy)propane-1-thiol involves its interaction with various molecular targets. The aminooxy group can form stable oximes with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols. These interactions are crucial in its biochemical and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(Aminooxy)propanethiol Hydrochloride: Similar in structure but with a hydrochloride salt form.
2-(Aminooxy)ethanethiol: Contains a shorter carbon chain.
4-(Aminooxy)butanethiol: Contains a longer carbon chain.
Uniqueness
®-2-(Aminooxy)propane-1-thiol is unique due to its specific combination of functional groups and its chiral nature. This makes it particularly useful in stereoselective synthesis and applications where chirality is important .
Properties
Molecular Formula |
C3H9NOS |
|---|---|
Molecular Weight |
107.18 g/mol |
IUPAC Name |
O-[(2R)-1-sulfanylpropan-2-yl]hydroxylamine |
InChI |
InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m1/s1 |
InChI Key |
LYBKZBGFWLFVQS-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CS)ON |
Canonical SMILES |
CC(CS)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


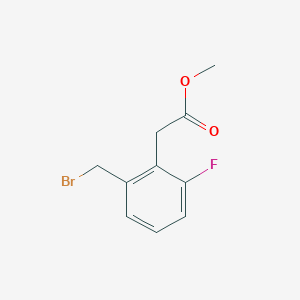

![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)

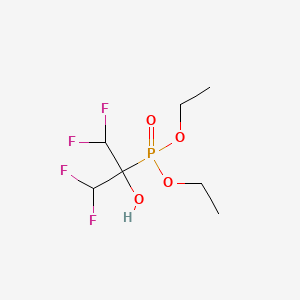

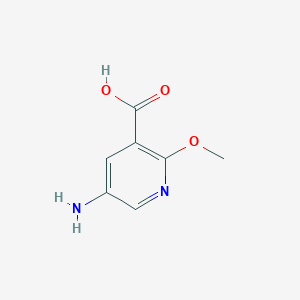
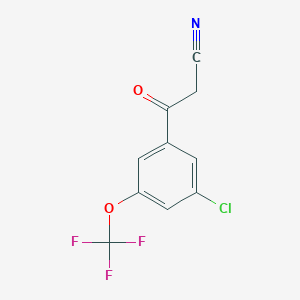

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
